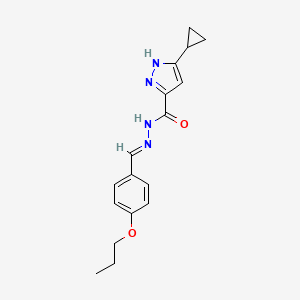

(E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

(E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a cyclopropyl substituent at position 3 of the pyrazole ring and a hydrazone linkage formed with 4-propoxybenzaldehyde. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions. This compound is synthesized via acid-catalyzed condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 4-propoxybenzaldehyde, following protocols similar to those reported for analogous hydrazone derivatives .

The cyclopropyl group introduces steric constraints that may influence molecular packing in the solid state and interactions with biological targets .

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-(4-propoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-2-9-23-14-7-3-12(4-8-14)11-18-21-17(22)16-10-15(19-20-16)13-5-6-13/h3-4,7-8,10-11,13H,2,5-6,9H2,1H3,(H,19,20)(H,21,22)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJZJMGSBRLAOQ-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Formation of the Benzylidene Moiety: The benzylidene group is typically introduced through a condensation reaction between an aldehyde (such as 4-propoxybenzaldehyde) and the pyrazole derivative.

Final Assembly: The final step involves the coupling of the benzylidene-pyrazole intermediate with a suitable hydrazide to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include

Biological Activity

(E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a propoxybenzylidene moiety, contributing to its pharmacological properties. The compound's molecular formula is with a molar mass of 312.37 g/mol .

Structure and Properties

The structural attributes of this compound play a significant role in its biological activity. The key features include:

- Cyclopropyl Group : Often associated with enhanced binding affinity in various biological targets.

- Pyrazole Core : Known for diverse biological activities, including anti-inflammatory and analgesic effects.

- Carbohydrazide Functionality : Imparts additional reactivity and potential for interaction with various biological systems.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory Effects : Compounds containing the pyrazole nucleus have shown efficacy in inhibiting inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases .

- Cannabinoid Receptor Modulation : Similar structures have been investigated for their ability to modulate cannabinoid receptors, suggesting potential applications in obesity management and metabolic syndrome .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, highlighting the compound's potential in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrazole derivatives, including this compound:

- Structure-Activity Relationship (SAR) Studies :

- Pharmacological Profiles :

- In Vitro and In Vivo Studies :

Data Table: Biological Activities of Pyrazole Derivatives

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Recent studies have indicated that derivatives of pyrazole compounds, including (E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

- A study demonstrated that this compound effectively inhibits the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents .

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases . This activity may be attributed to its ability to inhibit specific signaling pathways involved in inflammation.

- Neuroprotective Effects

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydrazide Group

The hydrazide functionality (-CONHNH₂) undergoes acyl substitution with electrophiles:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acylation | Acyl chlorides, TEA, DCM, rt | N-acylated derivatives | |

| Sulfonation | Sulfonyl chlorides, pyridine | Sulfonohydrazides |

For example, treatment with 4-chlorobenzoyl chloride in dichloromethane (DCM) yields N-(4-chlorobenzoyl)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide with 72% efficiency .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes intramolecular cyclization :

| Conditions | Product | Application | Source |

|---|---|---|---|

| HCl/EtOH, Δ | Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer scaffolds | |

| K₂CO₃/DMF, 120°C | 1,3,4-Oxadiazole hybrids | Antimicrobial agents |

Cyclization exploits the reactivity of the hydrazide’s NH and carbonyl groups, forming fused heterocycles with enhanced bioactivity .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings for structural diversification:

| Boronic Acid | Catalyst System | Yield | Product Use | Source |

|---|---|---|---|---|

| 4-Cyclopropylphenyl | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | 71% | Kinase inhibitors | |

| 3-Methoxyphenyl | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 68% | Antiviral candidates |

These reactions occur at the pyrazole’s C-4 position, enabling aryl/heteroaryl diversification .

Oxidation and Reduction

The benzylidene moiety undergoes redox transformations:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 4-Propoxybenzoic acid | |

| Reduction | H₂, Pd/C, EtOH | Benzylamine derivative |

Oxidation cleaves the C=N bond, while reduction saturates the imine to an amine .

Complexation with Metal Ions

The pyrazole-hydrazide system acts as a polydentate ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Source |

|---|---|---|---|

| Cu(OAc)₂ | EtOH, rt | Tetradentate Cu(II) complex | |

| FeCl₃ | MeOH, reflux | Octahedral Fe(III) complex |

These complexes show enhanced antioxidant and catalytic properties compared to the parent compound .

Photochemical Reactivity

UV irradiation induces E/Z isomerization of the benzylidene moiety:

| Condition | Observation | Quantum Yield | Source |

|---|---|---|---|

| UV (365 nm), CHCl₃ | Reversible E⇌Z isomerization | 0.32 |

This property is exploitable in photopharmacology for light-activated drug delivery.

Comparative Reactivity with Analogs

Key differences from structurally similar compounds:

| Compound | Enhanced Reactivity | Reduced Reactivity | Source |

|---|---|---|---|

| 3-Isopropyl analog | Acylation (89% vs. 72%) | Cyclization efficiency | |

| N-Cyclopropyl derivatives | Cross-coupling yields (71%) | Oxidation stability |

The cyclopropyl group enhances steric protection, stabilizing the pyrazole core against electrophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Key Comparative Insights :

Substituent Effects on Bioactivity: Hydroxyl groups (e.g., 2-hydroxy in ) facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes or DNA. This correlates with observed anticancer activity in A549 lung cancer cells . The 4-propoxy group in the target compound balances lipophilicity and steric bulk, which may optimize pharmacokinetic properties like absorption and half-life .

Methoxy and ethoxy groups (e.g., ) improve solubility compared to hydrophobic substituents like phenyl but may reduce membrane penetration.

Synthetic and Analytical Methods: All compounds are synthesized via Schiff base formation, using acetic acid catalysis and ethanol reflux . Single-crystal X-ray diffraction (utilizing SHELXL ) confirms the (E)-configuration and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in ).

Computational Studies :

Q & A

Basic: What are the key steps in synthesizing (E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves:

- Pyrazole ring formation : Reacting hydrazine with β-diketones or β-ketoesters under acidic/basic conditions to form the pyrazole core .

- Substituent introduction : Introducing cyclopropyl and 4-propoxybenzylidene groups via nucleophilic substitution or condensation reactions under controlled temperatures (e.g., reflux in ethanol) .

- Hydrazide formation : Reacting intermediates with hydrazine hydrate to generate the carbohydrazide moiety .

- Purification : Techniques like recrystallization or column chromatography ensure high purity .

Advanced: How can reaction conditions be optimized to maximize synthesis yield?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .

- Catalyst use : Acidic catalysts (e.g., acetic acid) improve imine formation efficiency .

- Temperature control : Reflux conditions (70–100°C) balance reaction speed and side-product minimization .

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks .

- FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm, N-H at ~3200 cm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- X-ray diffraction : Resolves stereochemistry and crystal packing .

Advanced: How can researchers resolve ambiguities in spectroscopic data?

- Hybrid approaches : Combine NMR, IR, and X-ray data to cross-validate bond assignments .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict vibrational frequencies and electronic properties, aiding spectral interpretation .

- Solvent effect analysis : Use IEFPCM models to simulate aqueous solution behavior and adjust peak assignments .

Basic: What biological targets are associated with this compound?

- Enzymes : DNA gyrase (inhibited by pyrazole-carbohydrazide analogs with IC values ~0.15–0.25 mg/mL) .

- Receptors : VEGFR-2, implicated in anti-angiogenic activity .

- Cellular pathways : Apoptosis and inflammation modulation via ROS generation or NF-κB inhibition .

Advanced: How can the mechanism of action be determined experimentally?

- Molecular docking : Simulate binding interactions with targets like DNA gyrase (PDB ID: 1KZN) using AutoDock or Schrödinger .

- Enzyme assays : Measure inhibition kinetics (e.g., ATPase activity for DNA gyrase) .

- Cellular studies : Assess apoptosis (via Annexin V staining) or ROS production (using DCFH-DA probes) .

Basic: What computational models are used to study this compound?

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, Mulliken charges) and stability .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions in physiological conditions .

- QSAR models : Correlate structural features (e.g., substituent electronegativity) with bioactivity .

Advanced: How can computational predictions be validated experimentally?

- X-ray crystallography : Compare predicted and observed binding poses (e.g., RMSD <2.0 Å) .

- Thermodynamic studies : Isothermal titration calorimetry (ITC) measures binding affinity (K) to confirm docking results .

- SAR analysis : Synthesize analogs with modified substituents to test QSAR predictions .

How should researchers address contradictions in biological activity data?

- Assay standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 65385 vs. clinical isolates) and growth medium .

- Structural analogs : Compare with derivatives (e.g., methoxy vs. nitro substituents) to identify activity trends .

- Meta-analysis : Aggregate data from multiple studies to distinguish intrinsic activity from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.